5,5-Dimethyl-5H-thieno[3,2-b]pyran
Overview
Description
5,5-Dimethyl-5H-thieno[3,2-b]pyran is a heterocyclic compound with a molecular formula of C9H10OS It features a fused ring system consisting of a thiophene ring and a pyran ring, with two methyl groups attached to the pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-5H-thieno[3,2-b]pyran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction is a well-known method for synthesizing thiophene derivatives, which can be further modified to obtain the desired compound . The reaction typically involves the use of a ketone, a cyanoacetamide, and elemental sulfur in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-5H-thieno[3,2-b]pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene and pyran rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyran rings .
Scientific Research Applications
5,5-Dimethyl-5H-thieno[3,2-b]pyran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological systems and can act as a probe for investigating enzyme activities.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-5H-thieno[3,2-b]pyran involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-4,7-dihydrothieno[2,3-c]pyran: A related compound with a similar fused ring system but different substitution pattern.
5,5-Dimethyl-5H-thieno[2,3-b]pyran: Another isomer with a different arrangement of the thiophene and pyran rings.
Uniqueness
5,5-Dimethyl-5H-thieno[3,2-b]pyran is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5,5-dimethylthieno[3,2-b]pyran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-9(2)5-3-8-7(10-9)4-6-11-8/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVGFTRLLYSYQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CS2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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